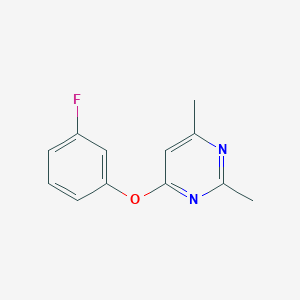

![molecular formula C17H17NO4 B6424162 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide CAS No. 1282419-55-9](/img/structure/B6424162.png)

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis .

Molecular Structure Analysis

The molecular structure of this compound has been determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of the “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)” moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Applications De Recherche Scientifique

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide has been used as a molecular probe to study various biological processes, such as protein-protein interactions, enzyme activity, and membrane transport. It has also been used to study the structure and function of proteins, as well as to monitor the effects of drugs on cells. In addition, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the effects of drugs on the nervous system.

Mécanisme D'action

Target of Action

The primary targets of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes affects multiple biochemical pathways. For instance, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase disrupts the synthesis of leukotrienes, which are involved in inflammatory responses .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting cholinesterase, the compound can potentially affect neurological functions. Similarly, by inhibiting lipoxygenase, it can influence inflammatory responses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with target enzymes. Additionally, the presence of other substances in the body can influence the compound’s absorption and distribution .

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and has a long shelf life. However, it has certain limitations as well. It is not as soluble in water, and it is not as potent as some other compounds.

Orientations Futures

The potential of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide is still being explored. One potential future direction is the development of new therapeutic agents based on this compound. Additionally, this compound could be used to study the effects of drugs on the nervous system, as well as to study the pharmacokinetics and pharmacodynamics of drugs. It could also be used to study the structure and function of proteins, and to monitor the effects of drugs on cells. Finally, this compound could be used to study the effects of drugs on inflammation, oxidative stress, and mitochondrial function.

Méthodes De Synthèse

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide can be synthesized using a two-step procedure. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin (DHB) with 2-hydroxyethylbenzamide in the presence of a base, such as potassium carbonate. The resulting product is then reacted with acetic anhydride to yield the desired product, this compound.

Analyse Biochimique

Biochemical Properties

It has been found to have inhibitory activity against certain enzymes

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14(11-18-17(20)12-4-2-1-3-5-12)13-6-7-15-16(10-13)22-9-8-21-15/h1-7,10,14,19H,8-9,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZXUIPSNOFLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate](/img/structure/B6424081.png)

![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)

![N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide](/img/structure/B6424103.png)

![2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide](/img/structure/B6424118.png)

![2-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424129.png)

![5-cyclopropyl-2-{4-[2-(thiophen-3-yl)acetyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424134.png)

![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B6424144.png)

![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6424152.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B6424157.png)

![5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6424177.png)

![1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B6424182.png)

![benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate](/img/structure/B6424187.png)